molecular formula C16H15NO3 B14961550 4-(Benzylcarbamoyl)phenyl acetate

4-(Benzylcarbamoyl)phenyl acetate

Cat. No.: B14961550
M. Wt: 269.29 g/mol
InChI Key: KFLAYIIXIQDSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylcarbamoyl)phenyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylcarbamoyl group attached to a phenyl ring, which is further esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylcarbamoyl)phenyl acetate typically involves the reaction of 4-aminophenyl acetate with benzyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine group to the isocyanate, forming the desired carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylcarbamoyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(Benzylcarbamoyl)phenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and carbamates.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzylcarbamoyl)phenyl acetate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the active phenol and acetic acid. The carbamate group can interact with enzymes, potentially inhibiting their activity by forming stable carbamate-enzyme complexes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: An ester of phenol and acetic acid, used in organic synthesis and as a fragrance.

    Benzyl carbamate: A compound with a similar carbamate group, used as a protecting group in organic synthesis.

    4-Aminophenyl acetate: A precursor in the synthesis of 4-(Benzylcarbamoyl)phenyl acetate, used in various chemical reactions.

Uniqueness

This compound is unique due to the presence of both an ester and a carbamate group in the same molecule This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[4-(benzylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C16H15NO3/c1-12(18)20-15-9-7-14(8-10-15)16(19)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)

InChI Key

KFLAYIIXIQDSPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.